

The involvement of MEIS proteins in M-phase progression of the cell cycle.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meis-IN-2

Cat. No.: B12418163

[Get Quote](#)

The Role of MEIS Proteins in M-Phase Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors, comprising MEIS1, MEIS2, and MEIS3, are crucial regulators of cellular proliferation and differentiation. While their roles in development and oncogenesis are increasingly recognized, their specific involvement in the M-phase of the cell cycle is an emerging area of critical research. This technical guide provides an in-depth analysis of the current understanding of MEIS proteins in mitotic progression, detailing their molecular mechanisms, key experimental findings, and comprehensive protocols for their study. Evidence points to a context-dependent function, with MEIS proteins, particularly MEIS2, promoting M-phase progression in certain cancers like neuroblastoma, while MEIS1 can induce cell cycle arrest in other cell types, such as cardiomyocytes. This guide synthesizes quantitative data, outlines detailed experimental methodologies, and provides visual representations of key pathways and workflows to facilitate further investigation into MEIS proteins as potential therapeutic targets in cell-cycle-related pathologies.

Introduction

MEIS proteins are members of the Three Amino Acid Loop Extension (TALE) superfamily of homeodomain transcription factors. They function as critical cofactors for various transcription factors, including the HOX family, and are involved in a wide array of developmental processes. Dysregulation of MEIS protein expression is frequently observed in various cancers, highlighting their importance in controlling cell proliferation. The cell cycle is a tightly regulated process, with the M-phase representing the culmination of events leading to cell division. This guide focuses on the intricate functions of MEIS proteins specifically within the M-phase, exploring their impact on mitotic entry, spindle formation, and chromosome segregation.

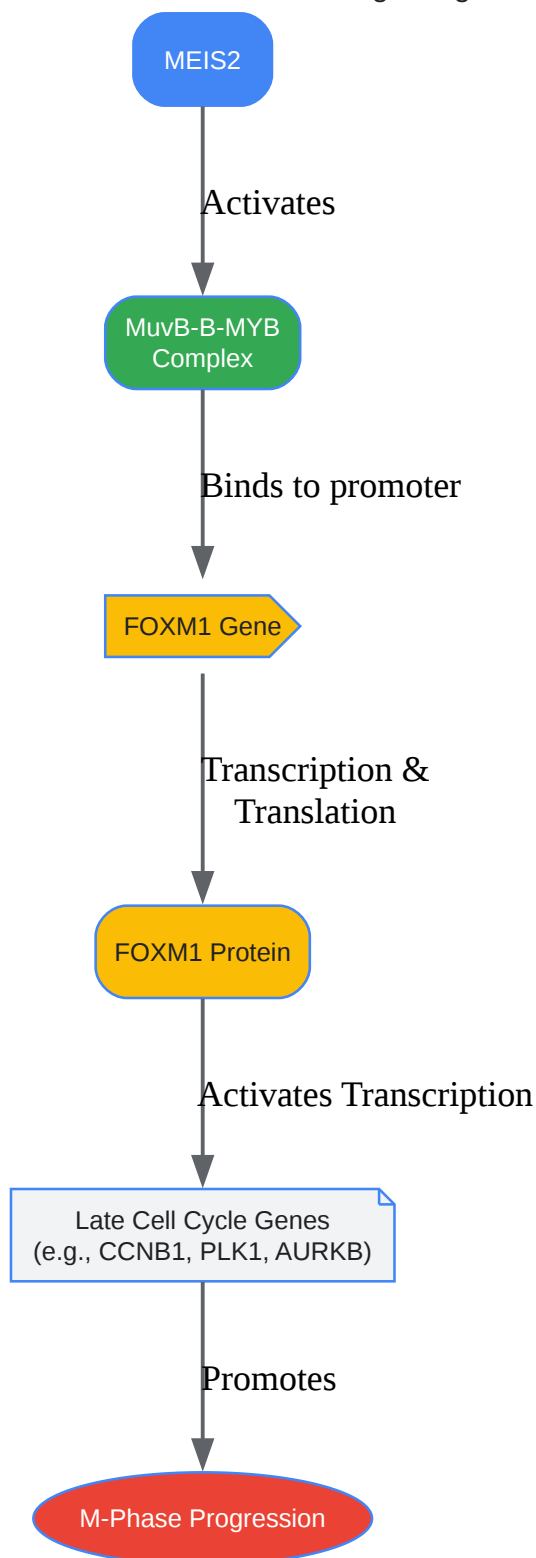
MEIS Proteins in M-Phase: Mechanisms of Action

MEIS proteins exert their influence on the M-phase primarily through the transcriptional regulation of key cell cycle genes. The specific downstream targets and interacting partners appear to be cell-type and context-dependent, leading to divergent outcomes on cell proliferation.

MEIS2: A Promoter of Mitotic Progression in Neuroblastoma

In neuroblastoma, MEIS2 is essential for cell survival and proliferation, with a specific role in ensuring proper M-phase progression. Depletion of MEIS2 in neuroblastoma cells leads to M-phase arrest and mitotic catastrophe. The primary mechanism involves the transcriptional activation of the MuvB-BMYB-FOXM1 complex, a master regulator of late cell cycle gene expression. MEIS2 directly binds to the promoter of FOXM1, a key transcription factor that drives the expression of numerous genes required for G2/M transition and mitosis, including Cyclin A2 (CCNA2), Cyclin B1 (CCNB1), and Polo-like kinase 1 (PLK1).

MEIS2-MuvB-BMYB-FOXM1 Signaling Pathway

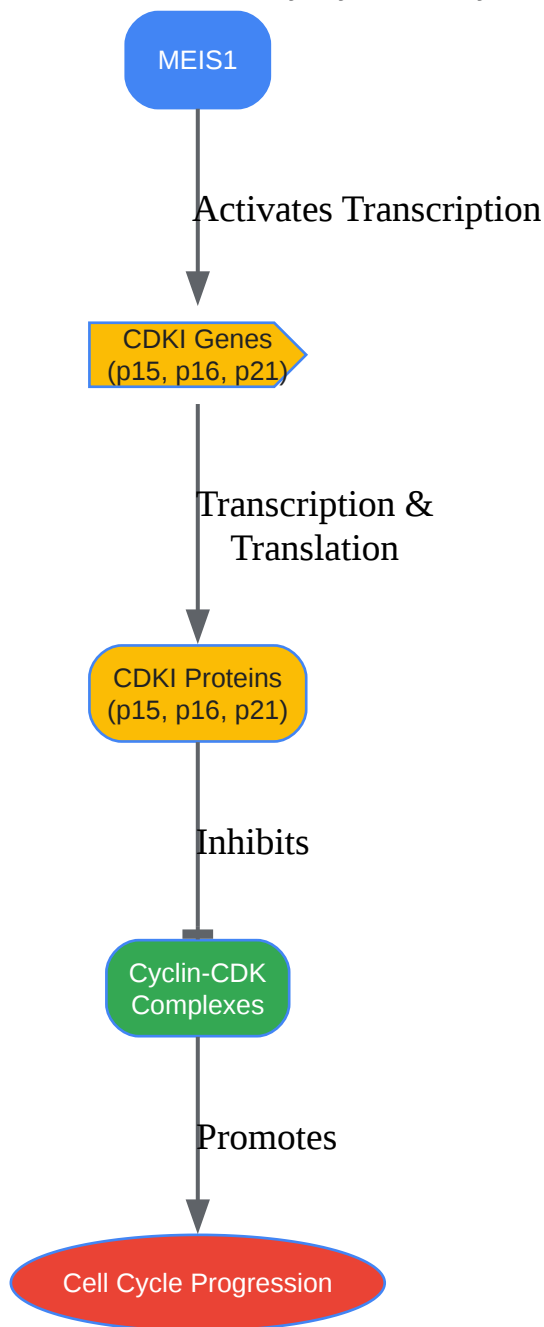
[Click to download full resolution via product page](#)

Caption: MEIS2 promotes M-phase by activating the MuvB-B-MYB-FOXM1 pathway.

MEIS1: A Regulator of Cell Cycle Arrest in Cardiomyocytes

In contrast to its role in cancer, MEIS1 has been shown to induce cell cycle arrest in postnatal cardiomyocytes. This function is critical for the transition from a proliferative to a terminally differentiated state in the heart. MEIS1 achieves this by directly binding to the promoter regions and activating the transcription of several cyclin-dependent kinase inhibitors (CDKIs), including p15 (CDKN2B), p16 (CDKN2A), and p21 (CDKN1A).^{[1][2]} These inhibitors effectively block the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

MEIS1-Mediated Cardiomyocyte Cell Cycle Arrest

[Click to download full resolution via product page](#)

Caption: MEIS1 induces cardiomyocyte cell cycle arrest by upregulating CDKIs.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on MEIS protein involvement in M-phase and cell cycle regulation.

Table 1: Effects of MEIS1 Modulation on Cardiomyocyte Cell Cycle

Experimental Condition	Parameter Measured	Result	Reference
Meis1 deletion in mouse cardiomyocytes	Mitotic cardiomyocytes (pH3+ TnnT2+)	>9-fold increase	[1]
Meis1 overexpression in neonatal mouse hearts	Mitotic cardiomyocytes	Decrease	[2]
Meis1 deletion in isolated cardiomyocytes	mRNA expression of p15, p16, p21	Downregulation	[3]
Meis1 overexpression in cardiomyocytes	mRNA expression of p21	Upregulation	

Table 2: Effects of MEIS2 Depletion in Neuroblastoma Cells

Experimental Condition	Parameter Measured	Result	Reference
MEIS2 knockdown	M-phase cell population	Increase (arrest)	
MEIS2 knockdown	mRNA expression of FOXM1 target genes (e.g., CCNB1)	Downregulation	
MEIS2 knockdown	FOXM1 protein levels	Decrease	

Detailed Experimental Protocols

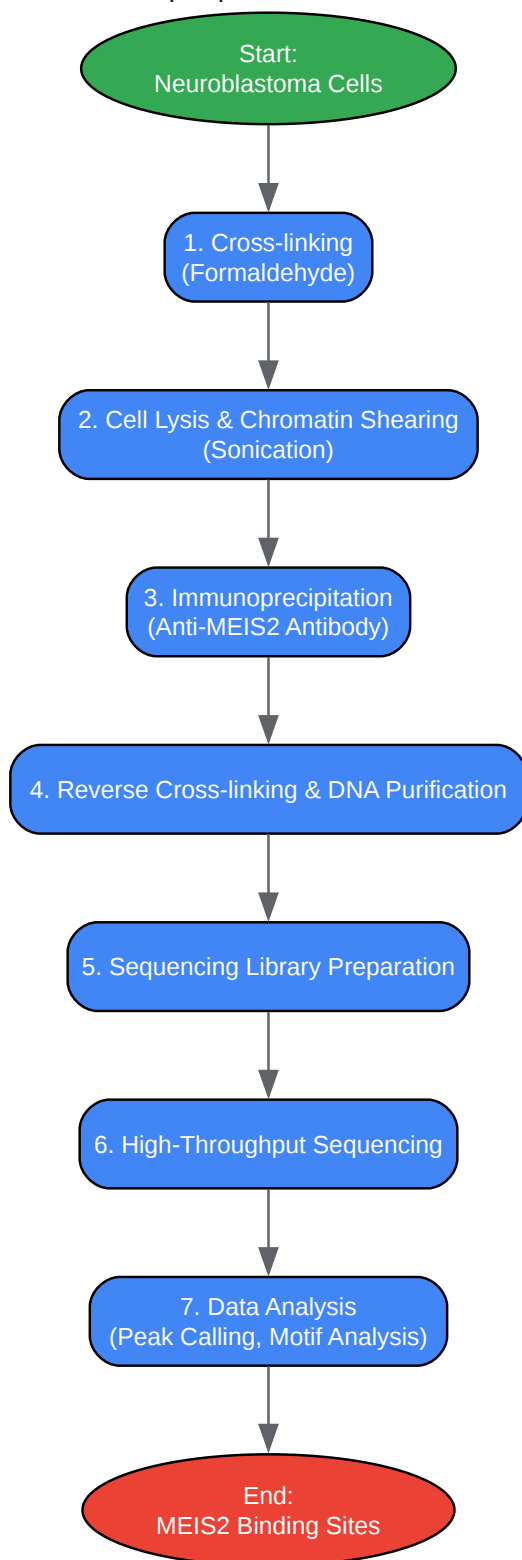
This section provides detailed methodologies for key experiments used to investigate the role of MEIS proteins in M-phase progression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of MEIS2 in neuroblastoma cells.

Workflow Diagram: ChIP-seq

ChIP-seq Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for identifying MEIS2 genomic binding sites using ChIP-seq.

Protocol:

- Cell Culture and Cross-linking:
 - Culture SK-N-BE(2)-C neuroblastoma cells to ~80% confluency.
 - Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
 - Harvest cells and lyse them in a buffer containing protease inhibitors.
 - Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G magnetic beads.
 - Incubate the chromatin overnight at 4°C with an anti-MEIS2 antibody (e.g., Sigma-Aldrich, HPA003256) or a negative control IgG.
 - Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating at 65°C overnight with NaCl.
 - Treat with RNase A and Proteinase K.

- Purify the DNA using a PCR purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified DNA using a commercial kit.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align reads to the human genome.
 - Perform peak calling to identify regions of MEIS2 enrichment.
 - Conduct motif analysis to identify the MEIS2 binding consensus sequence.

Quantitative Reverse Transcription PCR (qRT-PCR)

To measure the expression of MEIS2 and its downstream targets in neuroblastoma cells following MEIS2 knockdown.

Protocol:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from control and MEIS2 knockdown neuroblastoma cells using a commercial kit.
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction:
 - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
 - Primer Sequences (Human):
 - MEIS2-F: 5'-AAGCAGCGACTGGAGAAAGG-3'

- MEIS2-R: 5'-TCTGGCTGACTTTGCTTTGC-3'
- FOXM1-F: 5'-AATCCAGGAGATTGCCAAGC-3'
- FOXM1-R: 5'-TGAAGCCCTTATCGTCCACCT-3'
- CCNB1-F: 5'-GACCTGTGTCAGGCTTTCTCTG-3'
- CCNB1-R: 5'-GGTATTTTGGTCTGACTGCTTGC-3'
- GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'
- GAPDH-R: 5'-TTGAGGTCAATGAAGGGGTC-3'
- Thermocycler Conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to a housekeeping gene like GAPDH.

Immunofluorescence for Mitotic Spindle and Chromosome Analysis

To visualize M-phase arrest and mitotic defects upon MEIS2 depletion.

Protocol:

- Cell Culture and Treatment:
 - Grow control and MEIS2 knockdown neuroblastoma cells on coverslips.

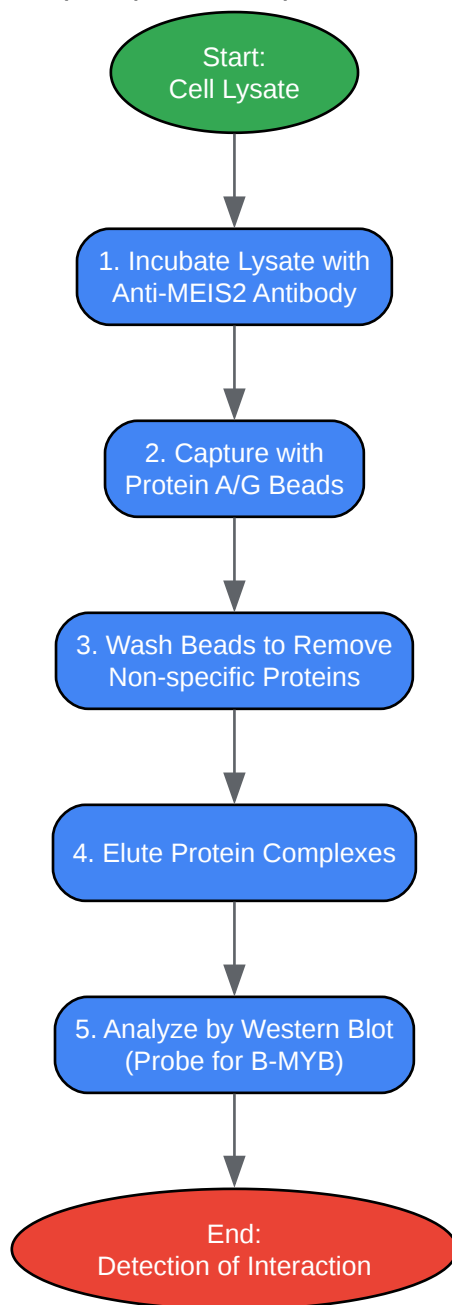
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Permeabilize with 0.3% Triton X-100 in PBS for 5 minutes.
- Blocking and Antibody Incubation:
 - Block with 5% normal goat serum in PBS for 1 hour.
 - Incubate with primary antibodies overnight at 4°C:
 - Rabbit anti-phospho-Histone H3 (Ser10) (1:500 dilution) for mitotic cells.
 - Mouse anti- α -tubulin (1:1000 dilution) for mitotic spindle.
 - Wash three times with PBS.
 - Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash three times with PBS.
 - Counterstain with DAPI to visualize DNA.
 - Mount the coverslips on slides with anti-fade mounting medium.
 - Image using a confocal or fluorescence microscope.

Co-immunoprecipitation (Co-IP)

To validate the interaction between MEIS2 and components of the MuvB-BMYB complex.

Workflow Diagram: Co-immunoprecipitation

Co-immunoprecipitation Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for validating MEIS2 protein interactions using Co-IP.

Protocol:

- Cell Lysis:

- Lyse neuroblastoma cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
 - Pre-clear the lysate with protein A/G beads.
 - Incubate the lysate with an anti-MEIS2 antibody or control IgG overnight at 4°C.
 - Add protein A/G beads and incubate for 2-4 hours to capture the immune complexes.
- Washing and Elution:
 - Wash the beads three times with lysis buffer.
 - Elute the protein complexes by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer to a PVDF membrane.
 - Probe the membrane with an anti-B-MYB antibody to detect the co-immunoprecipitated protein.

Dual-Luciferase Reporter Assay

To confirm the transcriptional activation of the FOXM1 promoter by MEIS2.

Protocol:

- Plasmid Constructs:
 - Clone the human FOXM1 promoter region containing the putative MEIS2 binding site upstream of a firefly luciferase reporter gene in a vector like pGL3-Basic.
 - Use an expression vector for human MEIS2 (e.g., pcDNA3.1-MEIS2).

- Use a Renilla luciferase vector as an internal control for transfection efficiency.
- Cell Transfection:
 - Co-transfect HEK293T cells with the FOXM1-luciferase reporter, the MEIS2 expression vector (or an empty vector control), and the Renilla luciferase control vector.
- Luciferase Assay:
 - After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Calculate the fold change in luciferase activity in the presence of MEIS2 compared to the empty vector control.

Cell Cycle Analysis by Flow Cytometry

To quantify the percentage of cells in different phases of the cell cycle following MEIS2 knockdown.

Protocol:

- Cell Preparation:
 - Harvest control and MEIS2 knockdown neuroblastoma cells.
 - Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend in a staining solution containing propidium iodide (PI) and RNase A.
 - Incubate for 30 minutes at room temperature in the dark.

- Flow Cytometry:
 - Analyze the cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.
- Data Analysis:
 - Gate on single cells to exclude doublets.
 - Generate a histogram of PI fluorescence intensity.
 - Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Future Directions and Therapeutic Implications

The divergent roles of MEIS proteins in M-phase progression across different cell types underscore the importance of context in their function. In cancers such as neuroblastoma where MEIS2 drives proliferation, targeting the MEIS2-FOXM1 axis presents a promising therapeutic strategy. Conversely, leveraging the ability of MEIS1 to induce cell cycle arrest could be explored for regenerative medicine applications, such as promoting cardiomyocyte maturation.

Further research should focus on:

- Identifying the full spectrum of MEIS protein targets and interacting partners during the M-phase in various cellular contexts.
- Elucidating the post-translational modifications that regulate MEIS protein activity during mitosis.
- Developing small molecule inhibitors that specifically disrupt the pro-proliferative functions of MEIS proteins in cancer.

By continuing to unravel the complex roles of MEIS proteins in M-phase progression, we can pave the way for novel therapeutic interventions for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. arigobio.com [arigobio.com]
- 3. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The involvement of MEIS proteins in M-phase progression of the cell cycle.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418163#the-involvement-of-meis-proteins-in-m-phase-progression-of-the-cell-cycle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

